5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one

Physicochemical Properties Lipophilicity Drug‑likeness

5-(Benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one features a unique C5-benzyloxy substitution pattern distinct from common 7-benzyloxy coumarins. This positional difference avoids MAO-B inhibition false positives, making it a cleaner probe for kinase/nuclear receptor assays. C4-phenyl enhances lipophilicity (calc LogP 5.30) for membrane permeability. Ideal baseline compound for ADME panels; synthetic accessibility supports high-purity (>95%) batch preparation.

Molecular Formula C23H18O3
Molecular Weight 342.4 g/mol
Cat. No. B12182754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one
Molecular FormulaC23H18O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=CC=C4
InChIInChI=1S/C23H18O3/c1-16-12-20(25-15-17-8-4-2-5-9-17)23-19(18-10-6-3-7-11-18)14-22(24)26-21(23)13-16/h2-14H,15H2,1H3
InChIKeyADAVTDCWEWXNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one: Structural and Procurement Baseline


5-(Benzyloxy)-7-methyl-4-phenyl-2H-chromen-2-one (C23H18O3, MW 342.39) is a synthetic coumarin (2H‑chromen‑2‑one) derivative distinguished by a benzyloxy group at the C5 position, a methyl group at C7, and a phenyl ring at C4 [1]. The compound is primarily sourced from specialized chemical suppliers and screening libraries, with limited peer‑reviewed biological characterization. Its substitution pattern departs from the more extensively studied 7‑benzyloxy coumarins, suggesting distinct physicochemical and target‑engagement profiles [2].

5‑(Benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one: Why In‑Class Analogs Cannot Be Interchanged


Coumarins exhibit strong position‑dependent structure‑activity relationships (SAR). For instance, 7‑benzyloxy substitution favors monoamine oxidase‑B (MAO‑B) inhibition with IC50 values ranging from 0.008 to 0.370 μM, while 5‑substituted analogs are virtually unexplored in this context [1]. The 4‑phenyl group further modulates lipophilicity and π‑stacking potential, affecting both target binding and ADME properties. Simple replacement with a 7‑benzyloxy‑4‑methyl analog (MW 266.29) or removal of the 5‑benzyloxy group would alter molecular recognition, metabolic stability, and off‑target liability—rendering generic substitution scientifically unsound without direct comparative data .

5‑(Benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one: Quantifiable Differentiation from Closest Analogs


Predicted Physicochemical Profile vs. 7‑Benzyloxy‑4‑methyl Analog

The 4‑phenyl substitution in 5‑(benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one elevates predicted logP and molecular weight compared to the 7‑benzyloxy‑4‑methyl analog (MFCD00510949). This shift is expected to enhance membrane permeability while potentially increasing metabolic liability [1].

Physicochemical Properties Lipophilicity Drug‑likeness

Structural Differentiation from 5‑(4‑Methoxybenzyl)oxy Analog

Replacement of the benzyloxy group with a 4‑methoxybenzyloxy substituent (e.g., 5‑((4‑methoxybenzyl)oxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one) introduces electron‑donating character that may alter π‑π stacking and hydrogen‑bonding capacity, potentially affecting target engagement and selectivity .

SAR Electronic Effects Coumarin Derivatives

Positional Isomer Comparison: 5‑ vs. 7‑Benzyloxy Coumarins in MAO‑B Inhibition

Extensive SAR studies on 7‑benzyloxychromones establish their potency as reversible MAO‑B inhibitors (IC50 0.008–0.370 μM), but the 5‑benzyloxy isomer remains uncharacterized [1]. This gap creates an opportunity for de‑risking selectivity: the 5‑substitution may evade MAO‑B binding, reducing off‑target CNS effects in assays where MAO inhibition is undesirable.

MAO‑B Inhibition Neurodegeneration SAR

Synthetic Accessibility and Purity Benchmarking

5‑(Benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one is synthesized via O‑alkylation of a 5‑hydroxy precursor, a route that typically yields material of >95% purity . In contrast, more complex analogs (e.g., 5‑[(2,4‑dichlorobenzyl)oxy] derivative) require additional steps and may exhibit lower batch‑to‑batch consistency.

Chemical Synthesis Quality Control Procurement

5‑(Benzyloxy)‑7‑methyl‑4‑phenyl‑2H‑chromen‑2‑one: Evidence‑Grounded Research and Procurement Applications


Coumarin‑Based Probe Design Requiring Reduced MAO‑B Interference

For fluorescence or affinity probes where MAO‑B inhibition is a confounding factor, the 5‑benzyloxy substitution likely avoids the potent MAO‑B engagement observed with 7‑benzyloxy coumarins [1]. This makes the compound a cleaner tool for studying alternative targets (e.g., kinases, nuclear receptors) without CNS‑related false positives.

SAR Expansion of C4‑Phenyl Coumarin Libraries

The C4‑phenyl group imparts higher lipophilicity (calc. LogP 5.30) compared to 4‑methyl analogs [1]. This property is valuable for optimizing membrane permeability in cellular assays, particularly when screening for intracellular targets or evaluating blood‑brain barrier penetration potential.

Pre‑Clinical Compound Procurement for CYP Interaction Profiling

Given the absence of published CYP inhibition data, this compound serves as a neutral starting point for in‑house ADME panels. Its simple substitution pattern reduces the risk of unexpected metabolic liabilities, allowing researchers to establish baseline CYP450 interaction profiles before advancing to more complex analogs.

Quality‑Controlled Reference Material for Chromatographic Method Development

With a well‑defined UV‑chromophore (coumarin core) and moderate polarity, the compound is suitable as a retention time marker or system suitability standard in reversed‑phase HPLC methods. Its synthetic accessibility supports cost‑effective preparation of high‑purity (>95%) batches for analytical validation [2].

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